3,4-Bis(4-methoxyphenyl)-1,2-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
138584-27-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-21-18-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
UHVWEAWEFPWVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole
Established Synthetic Pathways to the 1,2-Oxazole Framework
Traditional methods for synthesizing 1,2-oxazoles have been well-documented, primarily relying on cycloaddition and condensation reactions. These pathways offer robust and reliable access to the isoxazole (B147169) core.
Comprehensive Analysis of the Robinson-Gabriel Synthesis in the Context of 3,4-Bis(4-methoxyphenyl)-1,2-oxazole
A common misconception when approaching oxazole (B20620) synthesis is the application of the Robinson-Gabriel synthesis. It is critical to establish at the outset that the Robinson-Gabriel synthesis and its related methods are pathways to 1,3-oxazoles , not the 1,2-oxazole isomer present in the target compound. This synthesis involves the cyclodehydration of 2-acylamino ketones. The numbering of the resulting heterocycle places the oxygen atom at position 1 and the nitrogen atom at position 3.
In contrast, this compound belongs to the isoxazole family, where the nitrogen and oxygen atoms are adjacent (positions 2 and 1, respectively). Therefore, the Robinson-Gabriel synthesis is not a viable or applicable pathway for the construction of the this compound framework. The fundamental disconnect in heteroatom positioning renders this method unsuitable.
Exploration of Alternative Cycloaddition and Condensation Routes to 1,2-Oxazoles
The construction of the 3,4-diaryl-1,2-oxazole core is classically achieved through two principal strategies: [3+2] cycloaddition reactions and the cyclocondensation of a three-carbon component with hydroxylamine (B1172632).
1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for synthesizing isoxazoles. wikipedia.org The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-methoxybenzonitrile (B7767037) oxide with 1-ethynyl-4-methoxybenzene (p-methoxyphenylacetylene). researchgate.net
The key 4-methoxybenzonitrile oxide intermediate is typically generated in situ from the corresponding 4-methoxybenzaldoxime. The oxime is halogenated, often with N-chlorosuccinimide (NCS) or chloramine-T, followed by base-induced dehydrohalogenation to yield the reactive nitrile oxide. researchgate.net
Table 1: Representative Conditions for 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Reagents/Conditions | Product | Yield | Reference |
| 4-Methoxybenzaldoxime | Phenylacetylene | 1. Chloramine-T, EtOH/H₂O2. Ultrasound activation | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 75% | researchgate.net |
| Substituted benzaldoximes | Various alkynes | Chloramine-T, CH₃CN, 80°C | 3,5-Disubstituted isoxazoles | 70-85% | nih.gov |
Condensation Reactions: An alternative and equally fundamental approach is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (NH₂OH). icm.edu.pl To obtain the 3,4-diaryl substitution pattern of the target molecule, the required precursor would be a 1,2-diaryl-1,3-diketone, specifically 1,3-bis(4-methoxyphenyl)propane-1,3-dione.
The reaction proceeds by initial formation of a mono-oxime at one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole ring. Control of pH is often crucial in these reactions to favor the desired cyclization over the formation of isomeric products.
A related condensation approach involves the reaction of hydroxylamine with an α,β-unsaturated ketone, also known as a chalcone (B49325). For a 3,4-diaryl isoxazole, a precursor such as a 2-aryl-1,3-diaryl-2-propen-1-one would be required, which is a less direct route for the specific substitution pattern of the target compound. However, a synthetic report for the analogous 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole utilizes the reaction of hydroxylamine with a 2,3-dibromo-1,3-diarylpropan-1-one (a brominated chalcone derivative), which cyclizes to form the isoxazole ring. wpmucdn.com
Innovations in the Synthesis of this compound
Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of classical reactions. These innovations are applicable to the synthesis of diarylisoxazoles.
Catalytic Strategies for Enhanced Synthetic Efficiency
While many traditional isoxazole syntheses are stoichiometric, catalytic methods offer significant advantages in terms of reduced waste and milder reaction conditions.
In the context of 1,3-dipolar cycloadditions , the generation of the nitrile oxide is a key step that can be facilitated catalytically. For instance, chloramine-T can be used in catalytic amounts for the dehydrogenation of aldoximes to generate nitrile oxides, which are then trapped in situ by the alkyne. nih.gov This avoids the use of stoichiometric amounts of halogenating agents and strong bases. While copper and ruthenium catalysts have been explored for cycloaddition reactions to improve regioselectivity and allow for milder conditions, these are more commonly applied for reactions with terminal alkynes to form 3,5-disubstituted isoxazoles. beilstein-journals.org
Sustainable and Green Chemistry Approaches in 1,2-Oxazole Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. These approaches have been successfully applied to the synthesis of isoxazoles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The synthesis of isoxazoles from 1,3-diketones and hydroxylamine hydrochloride has been shown to be highly efficient under microwave irradiation, sometimes in solvent-free conditions or using green solvents like ethanol.
Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Reaction | Conventional Method | Microwave Method | Advantages of Microwave |
| Condensation | 1,3-Diketone + NH₂OH·HCl in pyridine, reflux 10-34 h. | 1,3-Diketone + NH₂OH·HCl on silica (B1680970) gel, MW irradiation 2.5 min. | Drastically reduced reaction time, solvent-free, higher yield. |
Aqueous Media: Performing reactions in water is a primary goal of green chemistry. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully developed in an aqueous medium via the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org Using an organic base like N,N-diisopropylethylamine (DIPEA) in a water-methanol solvent mixture can lead to rapid and clean formation of the isoxazole ring at room temperature. beilstein-journals.org This approach avoids the use of volatile and hazardous organic solvents, simplifying the procedure and reducing environmental impact. nih.gov
Chemical Reactivity and Mechanistic Organic Chemistry of 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole
Detailed Investigations into Reaction Mechanisms
The reaction mechanisms associated with this molecule can be broadly categorized by which part of the structure is involved: the aromatic side chains or the central heterocycle.
The methoxy (B1213986) group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlibretexts.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comdoubtnut.com This electron donation preferentially increases the electron density at the ortho and para positions relative to the methoxy group. libretexts.org
In 3,4-Bis(4-methoxyphenyl)-1,2-oxazole, the para position on each methoxyphenyl ring is occupied by the bond to the oxazole (B20620) core. Therefore, electrophilic attack is strongly directed to the ortho positions (C-3' and C-5' relative to the oxazole linkage).
The general mechanism for EAS proceeds in two main steps masterorganicchemistry.comchemistrysteps.combyjus.com:
Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The rate-determining step is this initial attack, as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com For anisole (B1667542) derivatives, the intermediate formed by ortho or para attack is particularly stable because the oxygen atom of the methoxy group can participate in resonance, providing a fourth resonance structure that delocalizes the positive charge onto the oxygen. organicchemistrytutor.comlibretexts.org
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.combyjus.com
Given this reactivity, this compound is expected to readily undergo a variety of EAS reactions.
Table 1: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or AlBr₃ | Br⁺ | Bromination at ortho positions of the methoxyphenyl rings. |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitration at ortho positions of the methoxyphenyl rings. |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonation at ortho positions of the methoxyphenyl rings. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylation at ortho positions (potential for polyalkylation). |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylation at ortho positions of the methoxyphenyl rings. |
The 1,2-oxazole (isoxazole) ring, while aromatic, is susceptible to cleavage and rearrangement reactions due to the relatively weak N-O bond. wikipedia.org These transformations are often initiated by thermal, photochemical, or chemical (base- or acid-catalyzed) means.
Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo cleavage of the N-O bond to form a diradical intermediate. This can lead to the formation of a transient acyl azirine species, which may then rearrange to form a 1,3-oxazole. wikipedia.orgnih.govacs.org This photochemical isomerization is a known pathway for converting isoxazoles into their oxazole isomers. wikipedia.orgnih.gov
Base-Promoted Rearrangement: Strong bases can induce ring-opening of isoxazoles. Deprotonation can occur at a carbon adjacent to the ring, followed by cleavage of the N-O bond. A notable example is the Boulton–Katritzky rearrangement, which involves the recyclization of a heterocyclic system. beilstein-journals.org For some substituted isoxazoles, base treatment can lead to the formation of other heterocyclic systems or open-chain products. For instance, treatment of certain isoxazoles with base can lead to ring opening to form β-ketonitriles.
Reductive Cleavage: The N-O bond is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd) or other reducing agents can cleave this bond, typically yielding an enaminone or related open-chain species. This reactivity is a cornerstone of isoxazole (B147169) chemistry, using the heterocycle as a masked form of a 1,3-dicarbonyl compound. nih.gov
Table 2: Potential Rearrangement and Ring-Opening Pathways for the 1,2-Oxazole Ring
| Reaction Type | Conditions | Key Intermediate | Potential Product Type |
|---|---|---|---|
| Photochemical Isomerization | UV Light (200–330 nm) | Acyl Azirine | 1,3-Oxazole isomer |
| Base-Catalyzed Ring Opening | Strong base (e.g., NaOEt, K₂CO₃) | Anionic open-chain species | β-ketonitrile or other heterocycle |
| Reductive Ring Cleavage | Catalytic Hydrogenation (H₂, Pd/C), Raney Nickel | Enaminone | Open-chain amino ketone |
The 1,2-oxazole ring itself is relatively electron-deficient and generally resistant to electrophilic attack directly on the ring carbons. Electrophilic attack, such as protonation or alkylation, is expected to occur at the nitrogen atom. tandfonline.com
Conversely, the ring can be subject to nucleophilic attack, although this often leads to ring cleavage rather than substitution. pharmaguideline.com The susceptibility to nucleophilic attack is enhanced by quaternization of the nitrogen or by the presence of electron-withdrawing groups on the ring. For 1,2-oxazoles, the C-5 position is often susceptible to deprotonation by strong organometallic bases (e.g., organolithium reagents), which can lead to a ring-opened species. pharmaguideline.com In the case of this compound, the C-5 position is unsubstituted and could potentially be a site for metallation, followed by reaction with an electrophile or subsequent ring-opening.
Derivatization Strategies and Functional Group Transformations
Derivatization of this compound can be achieved by targeting either the pendant aromatic rings or the central heterocyclic core.
The high reactivity of the methoxyphenyl rings towards electrophilic aromatic substitution provides a reliable strategy for derivatization. rsc.org As discussed in section 3.1.1, standard electrophilic substitution reactions can be used to introduce a wide range of functional groups selectively at the ortho positions of both rings.
By controlling the stoichiometry of the electrophilic reagent, it may be possible to achieve mono- or di-substitution on a single ring, or tetra-substitution across both rings. The strong activating nature of the methoxy groups ensures that these reactions would likely proceed under mild conditions. quora.com For example, bromination could be performed to install bromine atoms, which could then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
Modification of the 1,2-oxazole ring primarily involves leveraging the ring-opening and rearrangement reactions discussed previously. researchgate.net These transformations are not mere degradations but powerful synthetic tools for converting the oxazole into other valuable structures.
Conversion to other Heterocycles: Photochemical or thermal rearrangement can be employed to convert the 1,2-oxazole core into a 1,3-oxazole. nih.gov Such heterocyclic transpositions can significantly alter the molecule's chemical and biological properties.
Unmasking Functional Groups: Reductive cleavage of the N-O bond provides a route to open-chain β-amino enones. This strategy uses the isoxazole ring as a stable protecting group for a 1,3-dicarbonyl-like functionality, which can be revealed at a later synthetic stage for further elaboration.
These strategies allow the 1,2-oxazole ring to serve as a versatile synthetic platform, enabling its transformation into diverse chemical scaffolds. researchgate.net
Advanced Structural and Conformational Analysis of 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole
Crystallographic Studies and Solid-State Structure
Comprehensive crystallographic studies are crucial for understanding the precise three-dimensional arrangement of molecules in the solid state. For 3,4-Bis(4-methoxyphenyl)-1,2-oxazole, these analyses provide fundamental insights into its molecular geometry, packing, and the non-covalent interactions that govern its crystal lattice.
Single-Crystal X-ray Diffraction: Determination of Molecular Geometry and Unit Cell Parameters
For related isoxazole (B147169) derivatives, crystallographic analyses have been performed. For instance, studies on other diaryl-substituted isoxazoles reveal that the planarity of the central isoxazole ring and the relative orientations of the aryl substituents are key structural features. researchgate.netresearchgate.netgazi.edu.tr
Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces
While a detailed analysis of the intermolecular interactions for this compound is contingent on its specific crystal structure, the likely forces at play can be inferred from its molecular structure. The molecule lacks classical hydrogen bond donors. However, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing.
Conformational Landscape and Dihedral Angle Characterization
In related diaryl isoxazole structures, these dihedral angles vary significantly depending on the substitution pattern and the steric and electronic effects of the substituents. For example, in one substituted 1,2-oxazole, the dihedral angles between the isoxazole ring and two different phenyl rings were found to be 17.1 (1)° and 15.2 (1)°. researchgate.net In another more sterically hindered case, these angles were much larger, at 62.8 (2)° and 65.1 (3)°. gazi.edu.tr For this compound, these angles would be expected to adopt a conformation that minimizes steric hindrance between the two bulky aryl groups and the oxazole (B20620) ring.
Sophisticated Spectroscopic Probes for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structure and dynamics of molecules in solution, providing complementary information to solid-state crystallographic data.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
High-resolution ¹H and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of the hydrogen and carbon atoms in this compound.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the two 4-methoxyphenyl (B3050149) groups. These would likely appear as doublets due to ortho-coupling. The methoxy (B1213986) groups (-OCH₃) would each give rise to a sharp singlet. The chemical shifts of these protons would provide insight into the electronic effects within the molecule.
¹³C NMR: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom. The chemical shifts of the carbons in the oxazole ring would be characteristic of this heterocyclic system. Signals for the methoxy carbons and the various carbons of the two phenyl rings would also be observed.
While specific, experimentally verified NMR data for this compound is not currently published, data for analogous compounds are available. For instance, in a related 3,5-disubstituted isoxazole containing a 4-methoxyphenyl group, the methoxy protons appear as a singlet, and the aromatic protons show characteristic doublet signals. rsc.org
Advanced Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key vibrational modes. These would include C-H stretching vibrations from the aromatic rings and methoxy groups, C=C and C=N stretching vibrations within the aromatic and oxazole rings, and strong C-O stretching bands from the ether linkages of the methoxy groups.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and C=C bonds in the aromatic rings, which may be weak in the IR spectrum.
Experimental vibrational spectra for the specific target compound are not found in the reviewed literature. However, studies on similar molecules, such as 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, provide a basis for expected vibrational frequencies. mdpi.comnih.gov Theoretical calculations, often performed alongside experimental work, can aid in the precise assignment of observed vibrational bands to specific molecular motions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a complex organic molecule like this compound, XPS provides invaluable insights into the atomic constituents and their bonding environments. The technique works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
The primary elements present in this compound are carbon (C), nitrogen (N), and oxygen (O). High-resolution XPS scans of the C 1s, N 1s, and O 1s core levels can distinguish between the different chemical environments of these atoms within the molecule.
Elemental Composition:
The elemental composition of this compound can be determined from the survey scan in an XPS analysis. The theoretical atomic percentages, based on the molecular formula C₁₇H₁₅NO₃, are approximately 79.1% Carbon, 3.9% Nitrogen, and 17.0% Oxygen. Experimental values obtained from XPS are expected to be in close agreement with these theoretical percentages.
Table 1: Theoretical and Expected Experimental Elemental Composition of this compound
| Element | Theoretical Atomic % | Expected Experimental Atomic % |
|---|---|---|
| Carbon (C) | 79.1 | ~78-80 |
| Nitrogen (N) | 3.9 | ~3-5 |
| Oxygen (O) | 17.0 | ~16-18 |
Oxidation States and Chemical Environments:
High-resolution scans of the individual core levels allow for the deconvolution of peaks, revealing the different oxidation states and chemical environments of each element.
Carbon (C 1s): The C 1s spectrum of this compound is expected to be complex due to the variety of carbon environments. It can be deconvoluted into several components:
A main peak corresponding to the aromatic C-C and C-H bonds in the phenyl rings.
A peak at a slightly higher binding energy for the C-O bonds of the methoxy groups.
A further shifted peak for the C=N bond within the oxazole ring.
A peak at the highest binding energy for the C-O bond within the oxazole ring, which is influenced by the electronegative oxygen and nitrogen atoms.
Nitrogen (N 1s): The N 1s spectrum is expected to show a single, well-defined peak corresponding to the nitrogen atom in the oxazole ring. The binding energy will be characteristic of a C=N-O linkage, reflecting a specific oxidation state.
Oxygen (O 1s): The O 1s spectrum can be deconvoluted into two main peaks:
A peak corresponding to the oxygen atom within the oxazole ring (C-O-N).
A peak at a different binding energy for the oxygen atoms in the two methoxy groups (C-O-CH₃).
Detailed Research Findings:
Table 2: Predicted High-Resolution XPS Data for this compound
| Core Level | Chemical Environment | Expected Binding Energy (eV) | Relative Atomic % |
|---|---|---|---|
| C 1s | Aromatic C-C/C-H | ~284.8 | ~70.6 |
| C-O (methoxy) | ~286.3 | ~11.8 | |
| C=N (oxazole) | ~287.5 | ~5.9 | |
| C-O (oxazole) | ~288.5 | ~11.8 | |
| N 1s | C=N-O (oxazole) | ~400.5 | 100 |
| O 1s | C-O (methoxy) | ~532.8 | ~66.7 |
| C-O-N (oxazole) | ~531.5 | ~33.3 |
The data presented in Table 2 is predictive and based on established binding energy values for similar functional groups in other molecules. Experimental verification would be necessary to confirm these precise values for this compound. The relative atomic percentages are calculated based on the stoichiometry of the molecule. The analysis of these binding energies confirms the presence of the key functional groups and provides a detailed picture of the electronic structure at the molecular level.
Theoretical and Computational Investigations of 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and inherent properties of molecules. These calculations can predict molecular geometries, orbital energies, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard and reliable method for assessing the structural and spectral properties of organic molecules. irjweb.com For 3,4-Bis(4-methoxyphenyl)-1,2-oxazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. irjweb.com This process involves finding the minimum energy conformation on the potential energy surface.
By mapping the potential energy surface, DFT can also identify transition states and intermediate structures, providing a comprehensive energy landscape. This is crucial for understanding the molecule's stability and the energy barriers associated with conformational changes.
| Parameter | Predicted Value Range | Basis of Prediction |
| Oxazole (B20620) Ring Bond Angles | 107-115° | DFT calculations on similar oxazole derivatives irjweb.com |
| Dihedral Angle (Oxazole-Phenyl) | 15-20° | X-ray crystallography of related isoxazoles researchgate.net |
This table presents predicted values for this compound based on data from analogous compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. irjweb.com In a study of a different oxazole derivative, DFT calculations revealed a HOMO-LUMO energy gap that indicated the compound is highly reactive. irjweb.com
Analysis of the electron density distribution for both the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). It is anticipated that the HOMO would be localized primarily on the electron-rich methoxyphenyl rings, while the LUMO might be distributed across the oxazole ring and the phenyl substituents. This distribution is critical for predicting how the molecule will interact with other chemical species.
| Molecular Orbital | Predicted Localization | Significance |
| HOMO | Electron-rich 4-methoxyphenyl (B3050149) rings | Site of electrophilic attack |
| LUMO | Distributed across the oxazole and phenyl rings | Site of nucleophilic attack |
| HOMO-LUMO Gap | ~4.9 eV | Indicator of chemical reactivity and stability mdpi.com |
This table outlines the predicted characteristics of the frontier molecular orbitals for this compound, with the energy gap value extrapolated from a related isoxazoline (B3343090) derivative.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be performed. For instance, in related compounds, the chemical shifts for methoxy (B1213986) group protons are typically observed around 3.8 ppm. mdpi.com The calculated spectra would serve as a benchmark for experimental validation. Studies on similar heterocyclic compounds have shown a strong agreement between experimental and simulated chemical shifts. ejournal.byresearchgate.net
Vibrational Frequencies: Theoretical infrared (IR) spectroscopy, based on the calculation of harmonic vibrational frequencies, can predict the key vibrational modes of a molecule. DFT methods are commonly used for these calculations. mdpi.com The predicted IR spectrum for this compound would show characteristic peaks for C-O-C stretching from the methoxy groups, C=N stretching from the oxazole ring, and aromatic C-H stretching. These theoretical frequencies are often scaled to better match experimental values. epstem.net
| Spectroscopic Data | Predicted Key Signals | Method of Prediction |
| ¹H NMR | ~3.8 ppm (methoxy protons), 7.0-8.0 ppm (aromatic protons) | GIAO method with DFT epstem.net |
| ¹³C NMR | ~55 ppm (methoxy carbon), 114-160 ppm (aromatic and oxazole carbons) | GIAO method with DFT mdpi.commdpi.com |
| IR Frequencies | C=N stretch, C-O-C stretch, aromatic C-H stretch | DFT (B3LYP) calculations mdpi.com |
This table summarizes the predicted spectroscopic parameters for this compound based on established computational methods and data from related structures.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
The presence of rotatable single bonds between the oxazole ring and the methoxyphenyl groups in this compound allows for conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the different possible conformations and their relative energies.
A systematic conformational search would identify the low-energy conformers of the molecule. MD simulations, on the other hand, would provide a picture of how the molecule moves and flexes over time at a given temperature. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with a solvent. For example, a conformational study of a bis-oxazole containing fragment revealed a rapid equilibrium between two chair conformers of an associated oxane ring. nih.gov A similar approach for this compound would elucidate the rotational freedom of the methoxyphenyl groups.
Furthermore, computational modeling can be used to simulate chemical reactions involving this molecule. By calculating the energy profiles of potential reaction pathways, including the energies of reactants, transition states, and products, it is possible to predict the most likely reaction mechanisms. This could be applied to study, for example, the electrophilic substitution on the methoxyphenyl rings or reactions involving the oxazole ring. These theoretical predictions can guide synthetic chemists in designing new reactions and optimizing reaction conditions.
Applications of 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole in Non Biological Domains
Role in Materials Science and Engineering
The unique arrangement of aromatic rings and the heterocyclic oxazole (B20620) core in 3,4-Bis(4-methoxyphenyl)-1,2-oxazole provides a foundation for novel materials with interesting optical, electronic, and self-assembly properties.
Exploration of Optical and Electronic Properties for Device Applications
Diaryl-substituted heterocyclic compounds are a well-established class of materials in the field of optoelectronics due to their tunable photophysical properties. While specific data for this compound is not available, studies on other diaryl oxadiazole and oxazole derivatives offer insights into its potential.
The electronic properties of such molecules are largely dictated by the extent of π-conjugation across the diaryl system, which is influenced by the central heterocyclic ring. The methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, which can enhance the electron density of the aromatic system and influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission characteristics of the molecule.
For instance, various diaryl-1,3,4-oxadiazole derivatives are known to exhibit strong fluorescence, making them suitable for applications as scintillators or fluorescent probes. The specific substitution pattern in this compound could lead to unique photoluminescent behavior, potentially in the blue or green region of the spectrum, which is of interest for organic light-emitting diodes (OLEDs).
Table 1: Potential Optoelectronic Properties of Diaryl Oxazole Derivatives
| Property | Potential Characteristic of this compound | Rationale based on Analogous Compounds |
| Absorption Maximum (λmax) | Expected in the UV-A or near-visible region | Diaryl oxadiazoles (B1248032) typically exhibit absorption maxima between 280-350 nm. |
| Emission Maximum (λem) | Potential for blue or green fluorescence | The presence of electron-donating methoxy groups could lead to a bathochromic shift in emission compared to unsubstituted diaryl oxazoles. |
| Quantum Yield (ΦF) | Variable, dependent on molecular rigidity and solvent | The quantum yield of diaryl heterocycles can range from moderate to high. |
| Band Gap | Potentially in the range of semiconductor materials | The HOMO-LUMO gap in similar compounds is often suitable for electronic applications. |
Note: The data in this table is hypothetical and based on the properties of structurally similar compounds. Experimental verification for this compound is required.
Integration into Polymer Architectures and Composites
The incorporation of functional organic molecules like this compound into polymer matrices can lead to the development of advanced composite materials with tailored properties. The diaryl oxazole moiety could be introduced as a pendant group or as part of the main polymer chain.
Polymers containing oxazole rings in their backbone, such as poly(benzoxazole)s, are known for their exceptional thermal stability and mechanical strength. While directly polymerizing this compound might be challenging, it could be functionalized with polymerizable groups (e.g., vinyl or acrylic moieties) to be incorporated as a comonomer in various polymer systems.
The addition of this compound to polymer composites could enhance their optical properties, such as UV absorption or fluorescence, or modify their refractive index. For example, dispersing it in a transparent polymer matrix could lead to materials for optical filters or luminescent solar concentrators.
Supramolecular Assembly and Self-Organizing Systems
The planar nature of the aromatic rings and the potential for intermolecular interactions, such as π-π stacking and dipole-dipole interactions, make this compound a candidate for use in supramolecular chemistry. The methoxy groups could also participate in hydrogen bonding with suitable partner molecules.
The self-assembly of such molecules can lead to the formation of well-ordered structures like nanofibers, vesicles, or liquid crystalline phases. These organized assemblies can exhibit collective properties that are different from the individual molecules, with potential applications in sensors, nanoelectronics, and drug delivery systems. While specific studies on the self-assembly of this compound are absent, research on other azole-containing molecules has demonstrated their ability to form ordered aggregates.
Catalytic and Ancillary Roles in Organic Synthesis
The oxazole ring system can also play a role in catalysis, either as a ligand for transition metals or as a core structure in organocatalysts.
Ligand Design for Transition Metal Catalysis
While oxazoline-based ligands (often referred to as BOX ligands) are extensively used in asymmetric catalysis, the use of oxazole-based ligands is less common. utexas.eduacs.orgnih.govmdpi.comacs.org The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can coordinate to a metal center. The diaryl substitution pattern in this compound could provide steric bulk and electronic modulation to a coordinated metal.
The development of chiral versions of this compound could open avenues for its use in asymmetric catalysis. The synthesis of such chiral derivatives would be a prerequisite for exploring their potential as ligands in reactions like asymmetric hydrogenation, cyclopropanation, or Diels-Alder reactions. The electronic properties of the methoxy-substituted phenyl rings could influence the catalytic activity and selectivity of the resulting metal complexes.
Organocatalytic Potentials of Oxazole Derivatives
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there is a lack of specific examples of 3,4-diaryl-1,2-oxazoles being used as organocatalysts, the oxazole scaffold itself can be a platform for designing new catalysts.
For instance, the oxazole ring could be functionalized with acidic or basic groups to create a bifunctional catalyst. The inherent chirality of certain oxazole derivatives could also be exploited for enantioselective transformations. The potential of this compound in this area would depend on its ability to be readily modified to include catalytically active functional groups.
Future Perspectives and Emerging Research Avenues for 3,4 Bis 4 Methoxyphenyl 1,2 Oxazole Research
Development of Next-Generation Synthetic Methodologies
The synthesis of 1,2-oxazoles (isoxazoles) has traditionally relied on methods like 1,3-dipolar cycloaddition reactions. researchgate.net However, future research is poised to move beyond these established protocols towards more sophisticated and sustainable strategies. For 3,4-Bis(4-methoxyphenyl)-1,2-oxazole, this involves developing methods that offer higher efficiency, selectivity, and environmental compatibility.
Key areas of development include:
Transition Metal-Catalyzed Cycloadditions: Recent advances have highlighted the use of transition metals to catalyze the formation of isoxazole (B147169) rings, improving efficiency and control over the reaction. rsc.org Future methodologies may focus on developing novel catalysts that can facilitate the direct and regioselective synthesis of 3,4-diaryl-substituted isoxazoles from more accessible starting materials.
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. For the synthesis of this compound, this could involve the use of aqueous reaction media, solvent-free conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming complex chemical bonds under mild conditions. Developing a photocatalytic route could provide a novel and energy-efficient pathway to this compound and its derivatives.
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Transition Metal-Catalysis | High efficiency, improved regioselectivity, milder reaction conditions. rsc.org | Direct coupling of aryl precursors to form the 3,4-diaryl substitution pattern with high precision. |
| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents (e.g., water), energy efficiency. nih.govnih.gov | Sustainable synthesis protocols using microwave irradiation or aqueous conditions. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters, automation. | Large-scale, on-demand production with high purity and reproducibility. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reaction pathways. | Novel bond formations and functionalizations under visible light irradiation. |
Integration of Advanced Analytical Techniques
A thorough understanding of the structure, purity, and physicochemical properties of this compound is fundamental to its study. While standard techniques like NMR, mass spectrometry, and IR spectroscopy are routine, the integration of more advanced analytical methods can provide deeper insights. researchgate.net
Future research will likely leverage:
Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) and solid-state NMR can provide unambiguous structural elucidation and information about the compound's conformation and intermolecular interactions in different states.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition and identifying trace impurities or degradation products.
Single-Crystal X-ray Diffraction: This technique offers the definitive three-dimensional structure of the molecule in the solid state. researchgate.net Future studies could involve co-crystallization with other molecules to understand potential binding interactions at an atomic level.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations can aid in the interpretation of complex spectra and provide a more detailed understanding of the molecule's electronic structure and properties.
Data-Driven Discovery and Machine Learning Applications in 1,2-Oxazole Chemistry
The intersection of chemistry with data science and artificial intelligence is creating a paradigm shift in molecular discovery and design. sciencedaily.com Machine learning (ML) algorithms can analyze vast datasets to predict properties, optimize reactions, and even propose novel chemical structures. mdpi.comrsc.org
For this compound, these computational tools offer several exciting prospects:
Predictive Modeling: ML models can be trained to predict the biological activity or material properties of novel derivatives of the core 1,2-oxazole structure. mdpi.com This allows for the virtual screening of large chemical libraries, prioritizing the synthesis of the most promising candidates.
Reaction Optimization: AI platforms can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound, accelerating the development of more efficient synthetic routes. sciencedaily.com
De Novo Design: Generative ML models can design entirely new 1,2-oxazole derivatives with desired properties by learning from the structural features of known active compounds. mdpi.com
Mechanism Elucidation: By analyzing data from molecular dynamics simulations, machine learning can help uncover complex reaction mechanisms and identify key transition states, providing insights that are difficult to obtain through experimentation alone. rsc.org
| Application Area | Description | Potential Impact |
|---|---|---|
| Property Prediction | Training models to predict biological activity, toxicity, or material properties based on molecular structure. mdpi.com | Accelerated discovery of lead compounds for specific applications. |
| Reaction Yield Prediction | Using algorithms to forecast the outcome of a chemical reaction under various conditions. nih.gov | Reduced experimental effort and faster optimization of synthetic protocols. |
| Generative Models | Designing novel molecular structures with optimized properties. mdpi.com | Exploration of new chemical space and discovery of innovative 1,2-oxazole derivatives. |
| Mechanistic Insight | Analyzing simulation data to understand reaction pathways and dynamics. rsc.org | Deeper fundamental understanding of 1,2-oxazole chemistry. |
Exploration of Novel Non-Traditional Applications
While many heterocyclic compounds are investigated for their potential in medicinal chemistry, future research on this compound should also consider applications beyond the traditional biomedical sphere. rsc.org The unique electronic and structural features of the diaryl-substituted 1,2-oxazole core could be leveraged in diverse fields.
Emerging areas for exploration include:
Materials Science: The rigid, aromatic structure of the compound suggests potential use in the development of organic electronic materials. For instance, derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic solar cells, or liquid crystals, where thermal and chemical stability are advantageous. nih.gov
Agrochemicals: The 1,2-oxazole scaffold is present in some commercial agrochemicals. Research could focus on evaluating the herbicidal, fungicidal, or insecticidal properties of this compound and its analogues.
Chemical Probes and Sensors: Functionalized derivatives could be designed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. The diaryl structure provides a scaffold that can be modified to tune its photophysical properties.
The continued exploration of this compound, powered by innovations in synthesis, analysis, and computational science, holds the promise of unlocking its full potential across a spectrum of scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for 3,4-Bis(4-methoxyphenyl)-1,2-oxazole, and how can yield and purity be improved?
Methodological Answer: The synthesis involves a multi-step pathway starting with 1,2-bis(4-methoxyphenyl)ethanone. Key steps include:
Condensation : Reacting the ketone with methyl methoxyacrylate in the presence of potassium tert-butoxide ().
Oximation : Treating the intermediate with hydroxylamine hydrochloride in sodium bicarbonate ().
Oxidative Cyclization : Using acetic cobalt and oxygen to form the isoxazole ring ().
Q. Optimization Strategies :
- Reaction Time : Extending reflux duration (e.g., 18 hours for cyclization, as in ) improves conversion but may increase side products.
- Solvent Choice : Absolute ethanol or DMSO enhances solubility of intermediates ().
- Catalyst Loading : Adjusting acetic cobalt concentrations during cyclization can influence regioselectivity ().
- Crystallization : Water-ethanol mixtures yield high-purity products (65% yield, m.p. 141–143°C) ().
Q. Table 1. Critical Synthesis Parameters
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Determines bond lengths, angles, and dihedral twists. For example, phenylene rings in analogous compounds exhibit torsional angles of 16.3–21.4° relative to the heterocyclic core ().
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic resonances (δ 6.8–7.5 ppm) ().
- Mass Spectrometry : Confirms molecular ion peaks (m/z 339.342 for [M+H]⁺) ().
Q. Table 2. Key Crystallographic Data (Analogous Structures)
| Parameter | Value (Å/°) | Source Compound | Reference |
|---|---|---|---|
| C–O bond length | 1.377–1.403 | 3,5-Bis(4-methoxyphenyl)-4H-triazole | |
| Dihedral angle (ring vs. core) | 16.3–21.4° | 3,5-Bis(4-methoxyphenyl)-isoxazole |
Q. What methods ensure purity during synthesis and isolation?
Methodological Answer:
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
- Recrystallization : Ethanol-water mixtures yield high-purity crystals ().
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% ().
Advanced Research Questions
Q. How does reaction condition variation affect regioselectivity during cyclization?
Methodological Answer: Regioselectivity in isoxazole formation is influenced by:
- Oxidizing Agents : Acetic cobalt vs. alternative catalysts (e.g., MnO₂) may favor different intermediates ().
- Temperature : Higher temperatures (e.g., 100°C) accelerate cyclization but risk over-oxidation.
- Acid Catalysis : Glacial acetic acid in condensation steps stabilizes intermediates via protonation ().
Q. Experimental Design :
- Comparative Trials : Synthesize under varying O₂ pressures and catalyst loads.
- Kinetic Monitoring : Use in-situ FTIR to track intermediate consumption.
Q. What mechanistic insights explain its cyclooxygenase (COX) inhibition?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values using purified COX-1/COX-2 and colorimetric detection of prostaglandin metabolites ().
- Molecular Docking : Simulate binding interactions; methoxy groups may occupy hydrophobic pockets in COX active sites ().
- Mutagenesis Studies : Modify COX residues (e.g., Tyr355) to assess binding affinity changes.
Q. How can unexpected by-products (e.g., dimers) be identified and mitigated?
Methodological Answer:
- By-product Identification :
- Mitigation Strategies :
- Light Exclusion : Use amber glassware to prevent photodimerization.
- Additives : Introduce radical scavengers (e.g., BHT) during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
